![molecular formula C18H18N6O B2957233 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034380-33-9](/img/structure/B2957233.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is an organic compound characterized by its unique molecular structure, which integrates cyclopropyl and pyrazolo[1,5-a]pyrazinyl moieties along with a triazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multi-step reactions. The initial steps often involve the formation of cyclopropyl and triazole derivatives through cyclization reactions. Next, these intermediates undergo coupling reactions under controlled conditions to achieve the final compound.
Industrial Production Methods: While small-scale laboratory synthesis is common, industrial production may involve optimizing the reaction pathways to enhance yield and cost-efficiency. This often includes the use of catalysts, solvent selection, and temperature control to streamline the manufacturing process.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: The compound exhibits versatile reactivity, engaging in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: In oxidation reactions, reagents like hydrogen peroxide or chromium trioxide may be used. Reduction typically employs hydrogen gas or sodium borohydride. Substitution reactions could involve halogenation or nitration using reagents such as chlorine or nitric acid.
Major Products Formed: The products of these reactions vary widely For example, oxidation might yield oxidized derivatives with added oxygen functionalities, while reduction may lead to simpler hydrocarbon forms
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound's unique structure makes it a valuable subject for studying molecular interactions and reaction mechanisms.
Biology: Its potential biological activity has prompted research into its effects on cellular processes and its potential as a drug candidate.
Medicine: Investigations are ongoing into its therapeutic uses, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound's stability and reactivity are beneficial in materials science, including the development of polymers and advanced materials.
Wirkmechanismus
Mechanism: The compound interacts with various molecular targets through binding and modulation of biological pathways. This interaction can lead to alterations in cellular signaling, enzyme activity, or receptor function.
Molecular Targets and Pathways: It often targets enzyme systems, influencing catalytic activities. Additionally, it may affect signaling pathways critical for cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
1-phenyl-3-(2,3-dihydro-1H-indol-2-ylidene)urea
4-(2-phenyl-2H-1,2,3-triazol-4-yl)benzaldehyde
2-cyclopropyl-3-(2-oxo-1,2-dihydroquinolin-3-yl)pyrazine
These compounds exhibit different reactivities and applications but share structural similarities that allow for comparative studies.
There you have it—a glimpse into the fascinating world of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone. Anything else you'd like to dive into?
Eigenschaften
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(17-11-19-24(21-17)14-4-2-1-3-5-14)22-8-9-23-15(12-22)10-16(20-23)13-6-7-13/h1-5,10-11,13H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWJVWBHPBBHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2957150.png)
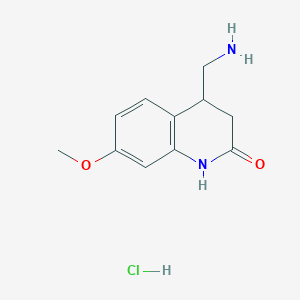
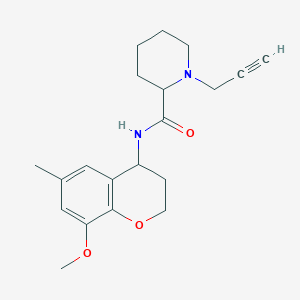
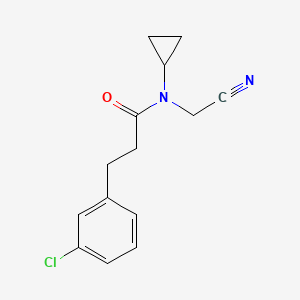

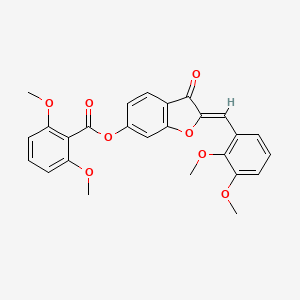

![2-{[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2957163.png)
![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2957164.png)
![1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2957168.png)
![7-Tert-butylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2957170.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2957171.png)
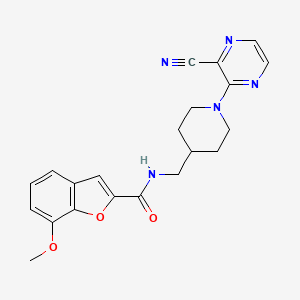
![N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2957174.png)
